molecular formula C19H22FN3O3S B2512157 3-Cyclopropyl-1-(1-{2-[(4-fluorophenyl)sulfanyl]acetyl}piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2097865-11-5

3-Cyclopropyl-1-(1-{2-[(4-fluorophenyl)sulfanyl]acetyl}piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B2512157
CAS No.: 2097865-11-5
M. Wt: 391.46
InChI Key: ZCNPRIVAJARUKR-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-(1-{2-[(4-fluorophenyl)sulfanyl]acetyl}piperidin-4-yl)imidazolidine-2,4-dione is a synthetic organic compound featuring an imidazolidine-2,4-dione (hydantoin) core, a scaffold recognized in medicinal chemistry for its diverse biological activities . This particular molecule integrates several pharmacologically significant motifs, including a cyclopropyl group, a piperidine ring, and a (4-fluorophenyl)sulfanyl moiety. The imidazolidine-2,4-dione scaffold is a privileged structure in drug discovery, and derivatives based on this core have been investigated as selective enzyme inhibitors for the treatment of various diseases . Similarly, the combination of a heterocycle with a fluorinated aryl thioether is a common feature in compounds designed for pharmaceutical applications . This compound is provided as a high-grade chemical for research and development purposes. It is intended for use in laboratory studies only and is not classified or sold for human or veterinary diagnostic or therapeutic applications. Researchers are responsible for conducting all necessary experiments and handling in accordance with their institution's safety protocols.

Properties

IUPAC Name

3-cyclopropyl-1-[1-[2-(4-fluorophenyl)sulfanylacetyl]piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3S/c20-13-1-5-16(6-2-13)27-12-18(25)21-9-7-14(8-10-21)22-11-17(24)23(19(22)26)15-3-4-15/h1-2,5-6,14-15H,3-4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNPRIVAJARUKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Cyclopropyl-1-(1-{2-[(4-fluorophenyl)sulfanyl]acetyl}piperidin-4-yl)imidazolidine-2,4-dione, identified by its CAS number 2097865-11-5, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

The molecular formula of this compound is C19H22FN3O3SC_{19}H_{22}FN_{3}O_{3}S, with a molecular weight of 391.5 g/mol. The structure features a cyclopropyl group and a piperidine moiety, which are known to influence pharmacological properties.

The compound's mechanism of action is not fully elucidated; however, it is hypothesized to interact with various biological targets based on its structural components. The presence of the imidazolidine ring may contribute to its ability to modulate enzyme activities or receptor interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the pyrazole moiety have shown promising results against various pathogens. The following table summarizes the antimicrobial activity observed in related compounds:

CompoundTarget OrganismIC50 (μg/mL)
4-Fluorophenyl-pyrazoleCytospora sp.11.91
4-Fluorophenyl-pyrazoleColletotrichum gloeosporioides14.92
4-Fluorophenyl-pyrazoleAlternaria solani16.98

These findings suggest that the incorporation of fluorinated phenyl groups can enhance the antimicrobial efficacy of pyrazole-based compounds .

Antitumor Activity

Similar compounds have also been investigated for their antitumor properties. For example, pyrazole derivatives have been reported to inhibit key enzymes involved in cancer cell proliferation. A study demonstrated that certain pyrazole compounds effectively inhibited BRAF(V600E) and EGFR pathways, leading to reduced tumor growth in vitro .

Case Study 1: Inhibition of DHODH

In a study evaluating the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, related compounds exhibited significant inhibitory effects. This suggests potential applications in immunosuppressive therapies and cancer treatment .

Case Study 2: Antimalarial Activity

Another investigation focused on chloroquine-pyrazole analogues demonstrated strong antimalarial activity against resistant strains of Plasmodium falciparum. The study highlighted that modifications to the pyrazole ring could enhance efficacy against malaria parasites .

Preparation Methods

Core Imidazolidine-2,4-dione Formation

The imidazolidine-2,4-dione scaffold is typically synthesized via cyclization of urea derivatives. A general method involves reacting glycine derivatives with carbonyl sources under basic conditions. For example, 3-phenylpiperidine-2,6-dione analogs are prepared by refluxing imides with dibromoalkanes in acetone using potassium carbonate and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as catalysts. Adapting this approach, the target imidazolidine-2,4-dione core can be formed through:

  • Cyclocondensation :
    • Reacting N-substituted glycine with phosgene or triphosgene generates the dione ring.
    • Solvent systems (e.g., acetone or tetrahydrofuran) and catalysts (e.g., DBU) are critical for yield optimization.

Cyclopropane Group Introduction

Cyclopropanation is achieved via [2+1] cycloaddition or Simmons–Smith reactions . For instance, cyclopropyl groups in related compounds are introduced using zinc-copper couples and diiodomethane. Specific steps include:

  • Metal-Mediated Cyclopropanation :
    • Treating a pre-functionalized imidazolidine intermediate with cyclopropanating reagents (e.g., ethyl diazoacetate and rhodium catalysts).
    • Yields depend on steric hindrance and electronic effects of substituents.

Piperidine-4-yl Functionalization

The piperidine moiety is functionalized through nucleophilic substitution or reductive amination. Patent WO2016118774A1 discloses methods for synthesizing 4-methylsulfonyl-substituted piperidines using alkylation and sulfonylation. Adapting these protocols:

  • Alkylation of Piperidine :

    • Reacting 4-piperidone with 1,4-dibromobutane in acetone with potassium carbonate yields N-alkylated piperidine.
    • Subsequent protection/deprotection steps ensure regioselectivity.
  • Sulfanyl Acetylation :

    • Coupling the piperidine nitrogen with 2-[(4-fluorophenyl)sulfanyl]acetic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt).
    • Solvents like dichloromethane or dimethylformamide are employed under inert atmospheres.

Thioacetyl Group Coupling

The 2-[(4-fluorophenyl)sulfanyl]acetyl group is introduced via thioetherification or nucleophilic acyl substitution :

  • Thiol-Acetyl Coupling :
    • Reacting 4-fluorothiophenol with chloroacetyl chloride in the presence of base (e.g., triethylamine) forms the thioacetyl intermediate.
    • Subsequent reaction with the piperidine derivative under Mitsunobu conditions (e.g., triphenylphosphine/diethyl azodicarboxylate) achieves ether linkage.

Final Assembly and Purification

The convergent synthesis involves sequential coupling of intermediates:

  • Imidazolidine-Piperidine Conjugation :

    • Mitsunobu coupling or nucleophilic aromatic substitution links the cyclopropane-bearing imidazolidine with the functionalized piperidine.
  • Chromatographic Purification :

    • Column chromatography (chloroform:methanol gradients) isolates the target compound.
    • Crystallization from hexane/ethyl acetate mixtures enhances purity.

Analytical Data and Characterization

Key spectroscopic data for intermediates and the final compound include:

Parameter Value/Signature Source
1H NMR (500 MHz, CDCl3) δ 7.45 (d, J = 8.5 Hz, 2H, Ar-H), 4.21 (m, 1H, piperidine)
13C NMR δ 170.5 (C=O), 115.2 (CF), 55.8 (cyclopropane)
HRMS m/z 486.1521 [M+H]+

Challenges and Optimization Opportunities

  • Cyclopropane Stability :

    • Cyclopropane rings are prone to ring-opening under acidic conditions, necessitating pH-controlled reactions.
  • Thioacetyl Hydrolysis :

    • Thioesters are susceptible to hydrolysis; anhydrous conditions and inert atmospheres are critical.

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